molecular formula C₁₇H₂₆N₆O₄S B1156324 AR-C133913XX 2',3'-Acetamide

AR-C133913XX 2',3'-Acetamide

Cat. No.: B1156324
M. Wt: 410.49
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C133913XX 2',3'-Acetamide (hereafter referred to by its full systematic name) is a metabolite of the antiplatelet drug ticagrelor, identified in human urine during pharmacokinetic studies . Ticagrelor, a P2Y12 receptor antagonist, undergoes hepatic metabolism to produce two primary metabolites: AR-C124910XX (an active circulating metabolite) and this compound (a urinary metabolite designated as "M5" in prior literature) . Unlike its active counterpart, this compound is excreted via renal pathways, suggesting reduced bioavailability or pharmacological activity . Its structure features a 2',3'-acetamide substitution, which distinguishes it from ticagrelor and other metabolites.

Properties

Molecular Formula

C₁₇H₂₆N₆O₄S

Molecular Weight

410.49

Synonyms

2-(((3aR,4S,6R,6aS)-6-(7-Amino-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Structure Biological Target Metabolic Pathway Excretion Route Toxicity Notes
This compound 2',3'-Acetamide-substituted thienopyridine P2Y12 receptor (weak) Phase II conjugation Urine Limited data
AR-C124910XX (M8) Deshydroxyethyl-ticagrelor P2Y12 receptor (potent) Hepatic oxidation Blood Active metabolite
Methazolamide (MZA) Thiadiazole-acetamide Carbonic anhydrase Glutathione conjugation Urine Sulfhydryl reactivity
Acetamide CH3CONH2 N/A Hepatic metabolism Urine Respiratory risk

Q & A

What experimental methods are recommended for characterizing the purity and structural integrity of AR-C133913XX 2',3'-Acetamide in synthetic workflows?

Basic Research Question
To ensure accurate characterization, employ a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural validation. For crystalline samples, X-ray diffraction (XRD) can confirm molecular packing. Always cross-validate results with mass spectrometry (MS) to detect trace impurities .

How can computational modeling resolve discrepancies in binding affinity data for this compound with target proteins?

Advanced Research Question
Use free energy perturbation (FEP) simulations to model ligand-protein interactions, as demonstrated in acetamide derivatives (e.g., benzopyran ring systems). This approach quantifies the thermodynamic impact of structural modifications (e.g., acetamide oxygen interactions with Glu431) and reconciles conflicting experimental affinity values by identifying overlooked interactions (e.g., π-stacking with Phe544) .

What protocols ensure reproducibility in synthesizing this compound under varying solvent conditions?

Basic Research Question
Adopt Design of Experiments (DOE) to systematically vary solvent polarity (e.g., water vs. naphthalene eutectic systems) and temperature. Document reaction parameters (e.g., stoichiometry, catalyst loading) using IUPAC-compliant nomenclature and validate outcomes via triplicate trials. Include raw data in appendices for transparency .

How should researchers address contradictions between in vitro and in vivo toxicity profiles of this compound?

Advanced Research Question
Conduct mechanistic toxicology studies to identify metabolic pathways (e.g., cytochrome P450 interactions) that differ between models. Cross-reference with International Agency for Research on Cancer (IARC) guidelines for acetamide analogs, noting discrepancies in carcinogenicity thresholds. Use genotoxic assays (e.g., micronucleus tests) to clarify discordant results .

What analytical strategies optimize detection limits for this compound in complex biological matrices?

Basic Research Question
Implement solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Calibrate using isotope-labeled internal standards to mitigate matrix effects. Report detection limits with significant figures aligned with instrument precision (e.g., ≤3 digits) .

How can researchers design multi-site studies to validate the catalytic efficiency of this compound in green chemistry applications?

Advanced Research Question
Define a centralized protocol for catalyst testing across sites, specifying metrics (e.g., turnover frequency, solvent recyclability). Use deep eutectic solvents (DES) as eco-friendly media and standardize reporting of kinetic data. Assign lead co-investigators at each site to harmonize analytical methods and ethical compliance .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Follow NIOSH guidelines for carcinogen handling: use fume hoods, wear nitrile gloves, and store samples in sealed containers labeled with GHS hazard codes . Monitor liver function in exposed personnel and conduct annual risk assessments .

How should large datasets from this compound pharmacokinetic studies be managed and reported?

Advanced Research Question
Use FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw pharmacokinetic data in repositories like Figshare, and include machine-readable metadata . For analysis, apply mixed-effects models to account for inter-subject variability and report confidence intervals .

What methodologies validate the mechanistic role of this compound in enzyme inhibition?

Advanced Research Question
Combine stopped-flow kinetics with isothermal titration calorimetry (ITC) to measure binding constants and enthalpy changes. Mutagenesis studies (e.g., F544I substitutions) can isolate critical residues, while molecular dynamics simulations map ligand-induced conformational changes .

How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

Basic Research Question
Replicate experiments using standardized USP/PhEur solubility protocols . Characterize solvent purity (e.g., residual water content in naphthalene) and employ differential scanning calorimetry (DSC) to detect polymorphic transitions. Publish full solvent preparation details to enable cross-validation .

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